7-Oxododecanoic acid

Description

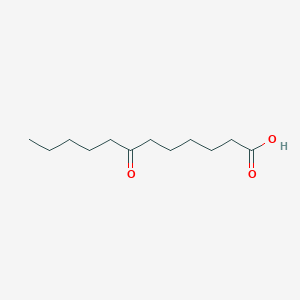

7-Oxododecanoic acid (C₁₂H₂₂O₃, molecular weight: 214.16 g/mol) is a medium-chain fatty acid derivative characterized by a 12-carbon backbone with a ketone group at the seventh position . It belongs to the class of oxo fatty acids, where the oxo (keto) group introduces unique chemical reactivity and biological activity. This compound is of interest in biosurfactant research due to its amphiphilic properties, enabling applications in green chemistry and industrial formulations .

Properties

IUPAC Name |

7-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRLZDDBOQZTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559902 | |

| Record name | 7-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54527-26-3 | |

| Record name | 7-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxododecanoic acid can be achieved through several methods. One common approach involves the oxidation of dodecanoic acid derivatives. For instance, the oxidation of 12-oxododecanoic acid with periodic acid in tertiary butyl alcohol yields this compound . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing readily available raw materials and advanced catalytic systems to achieve high production rates.

Chemical Reactions Analysis

Types of Reactions: 7-Oxododecanoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Periodic acid, tertiary butyl alcohol.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of 7-hydroxydodecanoic acid.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Oxododecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 7-Oxododecanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The keto group plays a crucial role in its reactivity, enabling it to participate in oxidation-reduction reactions and form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Positional Isomers and Chain-Length Variants

5-Oxododecanoic Acid

- Formula : C₁₂H₂₂O₃ (molecular weight: 214.16 g/mol)

- Key Difference : The ketone group is at the fifth carbon instead of the seventh.

- Implications : Positional isomerism affects solubility and metabolic pathways. For instance, the closer proximity of the ketone to the carboxylic acid group may influence intramolecular interactions or enzymatic recognition .

7-Oxotridecanoic Acid

- Formula : C₁₃H₂₄O₃ (molecular weight: 228.33 g/mol)

- Key Difference : An additional methylene group extends the carbon chain to 13.

4-Oxododecanedioic Acid

- Formula : C₁₃H₂₂O₅ (molecular weight: 258.31 g/mol)

- Key Difference : Contains two carboxylic acid groups and a ketone at the fourth position.

- Implications: The dicarboxylic structure increases acidity (pKa ~2–3 for each -COOH group) and enables chelation or coordination chemistry, distinguishing it from monocarboxylic 7-oxododecanoic acid .

Functional Analogs: Oxo Fatty Acids with Double Bonds

7-oxo-11-Dodecenoic Acid

- Formula : C₁₂H₂₀O₃ (molecular weight: 212.14 g/mol)

- Key Difference : Features an unsaturated bond at the 11th position alongside the 7-oxo group.

- Implications : The double bond introduces rigidity and may influence membrane fluidity or oxidation susceptibility in biological systems .

7-Ketodeoxycholic Acid

- Formula : C₂₄H₃₈O₅ (molecular weight: 406.55 g/mol)

- Key Difference : A bile acid derivative with a steroid backbone and 7-oxo group.

- Implications: Unlike linear this compound, this compound participates in cholesterol metabolism and gut microbiota interactions, showcasing divergent biological roles .

Comparative Data Table

| Compound Name | Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₂H₂₂O₃ | 214.16 | 12-carbon chain, ketone at C7 |

| 5-Oxododecanoic acid | C₁₂H₂₂O₃ | 214.16 | Ketone at C5; positional isomer |

| 7-oxo-11-Dodecenoic acid | C₁₂H₂₀O₃ | 212.14 | Unsaturated (C11); lower molecular weight |

| 7-Oxotridecanoic acid | C₁₃H₂₄O₃ | 228.33 | 13-carbon chain; increased hydrophobicity |

| 4-Oxododecanedioic acid | C₁₃H₂₂O₅ | 258.31 | Dicarboxylic acid; ketone at C4 |

| 7-Ketodeoxycholic acid | C₂₄H₃₈O₅ | 406.55 | Steroid backbone; bile acid derivative |

Biological Activity

7-Oxododecanoic acid, a medium-chain fatty acid with the molecular formula C12H22O3, has garnered attention for its potential biological activities and implications in various metabolic pathways. This compound is structurally characterized by a keto group at the seventh carbon position, which influences its reactivity and biological interactions.

This compound can be synthesized through several chemical reactions, primarily involving the oxidation of dodecanoic acid (capric acid) or its derivatives. The compound is known to undergo various transformations:

- Oxidation : The keto group can be further oxidized to form carboxylic acids.

- Reduction : The keto group can be reduced to yield alcohols.

- Substitution : The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.

These reactions are facilitated by reagents such as periodic acid for oxidation and palladium on carbon for reduction .

Metabolic Pathways

This compound is implicated in several metabolic pathways, particularly in fatty acid biosynthesis and energy metabolism. It serves as an intermediate in the synthesis of longer-chain fatty acids and plays a role in the regulation of lipid metabolism .

- Fatty Acid Biosynthesis : The compound is involved in enzymatic reactions that convert it into 3-hydroxydodecanoic acid, catalyzed by fatty acid synthase .

- Energy Metabolism : It has been shown to influence mitochondrial β-oxidation, which is crucial for energy production in cells .

Therapeutic Potential

Research has indicated that this compound exhibits several therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens, suggesting its potential use as a natural preservative or therapeutic agent .

Study on Metabolic Effects

A study conducted on U87MG glioblastoma cells demonstrated that medium-chain fatty acids, including derivatives of dodecanoic acid, significantly altered cellular metabolism. The addition of these fatty acids resulted in changes in the levels of key metabolites involved in the citric acid cycle and fatty acid synthesis pathways .

Key Findings:

- The metabolic profile indicated increased production of ketone bodies and alterations in glutamine metabolism.

- Specific metabolites such as malonate and branched-chain amino acids were upregulated, highlighting the impact of medium-chain fatty acids on cellular metabolism.

Comparative Analysis with Similar Compounds

In comparison with other oxo fatty acids like 2-oxododecanoic acid and 12-oxododecanoic acid, this compound displays unique reactivity patterns due to its specific structural features. This uniqueness allows it to interact differently within biochemical pathways, enhancing its potential applications in targeted research .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What established synthesis methods exist for 7-Oxododecanoic acid, and how do their yields vary under different catalytic conditions?

- Methodological Answer: Synthesis routes for analogous oxo fatty acids (e.g., 4-Oxododecanedioic acid) involve starting materials like decene derivatives or methyl esters of oxo-carboxylic acids. For example, 4-Oxododecanedioic acid is synthesized via oxidation of 9-oxodecanoic acid methyl ester, with yields influenced by reaction time and catalyst type (e.g., acidic or enzymatic conditions) . For this compound, similar strategies may apply, requiring optimization of ketone precursors and purification steps (e.g., HPLC or recrystallization) to achieve >90% purity . Characterization should include NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer: High-resolution LC-MS/MS is preferred for detecting trace amounts in biological samples due to its sensitivity and specificity. For structural confirmation, combine <sup>13</sup>C NMR to identify carbonyl groups (δ ~200 ppm) with IR spectroscopy for ketone absorption bands (~1700 cm<sup>-1</sup>). Purity assessment should use HPLC with UV detection (210–240 nm) . Ensure calibration with certified reference materials to minimize matrix interference .

Q. What known biological pathways involve this compound, and how are these pathways experimentally validated?

- Methodological Answer: Oxo fatty acids often participate in β-oxidation or microbial degradation pathways. For instance, 7-Ketodeoxycholic acid (structurally similar) is a bacterial metabolite of cholic acid, validated via <i>in vitro</i> incubation with enterobacterial strains and LC-MS-based metabolite profiling . For this compound, analogous studies would require stable isotope tracing (e.g., <sup>13</sup>C-labeled substrates) and knockout microbial models to confirm enzymatic roles .

Advanced Research Questions

Q. How can researchers design robust experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Implement a standardized protocol:

Use isogenic cell lines to control genetic variability.

Compare dose-response curves across multiple solvents (e.g., DMSO vs. ethanol) to assess carrier effects.

Validate findings with orthogonal assays (e.g., enzymatic activity vs. gene expression profiling).

Reference existing frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Cross-validate results using independent cohorts or public datasets (e.g., metabolomics repositories) .

Q. What strategies optimize the sensitivity of GC-MS for quantifying this compound in low-abundance samples?

- Methodological Answer: Derivatization (e.g., silylation with BSTFA) enhances volatility and detection. Optimize parameters:

- Column selection: Polar stationary phases (e.g., DB-WAX) improve separation of oxo-acids.

- Ionization mode: Use negative chemical ionization (NCI) for higher specificity toward carbonyl groups.

- Internal standards: Deuterated analogs (e.g., d4-7-Oxododecanoic acid) correct for matrix effects . Include blank runs and spike-recovery tests to validate limits of detection (LOD < 0.1 ng/mL) .

Q. How should researchers address conflicting data on the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

Store aliquots at -80°C, -20°C, and 4°C with controlled humidity.

Assess degradation kinetics via periodic LC-MS analysis over 6–12 months.

Compare degradation products (e.g., decarboxylation or polymerization) using high-resolution MS/MS.

Preclude light exposure by using amber vials, and add antioxidants (e.g., BHT) if oxidative decay is observed . Publish raw stability data in supplementary materials to enhance reproducibility .

Methodological Notes

- Experimental Reproducibility : Document all protocols in line with BJOC guidelines, including reagent lot numbers and instrument calibration dates .

- Data Contradiction Analysis : Apply systematic error-checking frameworks (e.g., PICO for hypothesis refinement) and meta-analysis tools to reconcile disparate findings .

- Ethical Compliance : For studies involving biological samples, adhere to institutional review board (IRB) protocols, emphasizing informed consent and data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.